Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carbamate group at the 1-position and a pyridine ring at the 4-position. The pyridine ring is further functionalized with a cyano (-CN) group at the 3-position and a pyrazin-2-yl moiety at the 6-position. Notably, its synthesis often involves Buchwald–Hartwig coupling or Suzuki–Miyaura reactions, as seen in related piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyrazin-2-ylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-19(2,3)27-18(26)25-10-8-24(9-11-25)17-14(12-20)4-5-15(23-17)16-13-21-6-7-22-16/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBRIWKXOMQZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=NC=CN=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (CAS 946385-51-9): This analogue replaces the pyrazin-2-yl group with a phenyl ring. It is synthesized via similar coupling methodologies and is commercially available (95% purity, MFCD09027917) .
- tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate: The bromine substituent at the 5-position allows further functionalization via cross-coupling reactions. This intermediate is critical for introducing diverse aryl or heteroaryl groups, as demonstrated in for generating amino or sulfonamide derivatives .
- tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate: The methoxycarbonyl group at the 6-position introduces ester functionality, enabling hydrolysis to carboxylic acids for additional derivatization.
Variations in the Piperazine Substituents
- tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) :
The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. It exhibits a molecular weight of 332.15 (LC-MS) and 92.4% purity . - tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (C20) :
Fluorine substitution improves bioavailability and pharmacokinetic properties. Synthesized via Pd-catalyzed coupling (56.8 mmol scale), this derivative highlights scalability for industrial applications .
Physicochemical Properties
Q & A
Q. Basic Research Focus
- HPLC : Use C18 columns with trifluoroacetic acid (TFA)/acetonitrile gradients (0.8 mL/min flow rate) to resolve polar impurities .
- Chiral chromatography : For enantiopure derivatives, Chiralcel OD-H columns with hexane/ethanol (7:3) achieve baseline separation (retention times: 4.96–6.02 minutes) .
Advanced Quantification : - LC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) modes .
How do steric and electronic effects influence the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Steric effects : The tert-butyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration .
- Electronic effects : The pyrazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
Structural Insights : - Molecular docking : Align the pyridine-pyrazine core with ATP-binding pockets (e.g., in phosphoglycerate dehydrogenase) .
What strategies mitigate low yields during Boc deprotection or piperazine functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
